1-(2-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 2-chloro-4-methylphenyl isocyanate could react with 4-(dimethylamino)-2-morpholinopyrimidin-5-amine to form the desired compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the aromatic phenyl ring could affect its solubility, melting point, and other properties .Scientific Research Applications
Supramolecular Chemistry and Dimerization
Ureidopyrimidinones, similar in structure to the chemical , demonstrate strong dimerization properties via quadruple hydrogen bonding in both solid states and solutions. This property, particularly in the context of donor-donor-acceptor-acceptor arrays of hydrogen bonding sites, makes these compounds significant in the field of supramolecular chemistry. The high dimerization constant and simple preparation process position ureidopyrimidinones as useful building blocks for supramolecular assemblies (Beijer et al., 1998).
Spectroscopic Studies and Organometallic Chemistry
Cyclic urea adducts of triphenyl-tin and -lead halides, including those with dimethylpropylene urea (similar to the compound of interest), are characterized and studied using spectroscopic methods. These studies enhance understanding of their structural and bonding properties, pivotal in the context of organometallic chemistry and material sciences (Aitken & Onyszchuk, 1985).
Medicinal Chemistry
- Dihydropyrimidinone derivatives, related structurally to the chemical , are synthesized and characterized, with some studies focusing on their potential biological activities, including antitumor and anticancer properties. These insights are valuable in drug discovery and development, particularly in the synthesis of novel therapeutic agents (Venkateshwarlu et al., 2014).
- Certain urea derivatives demonstrate significant activity as preemergence herbicides, inhibiting carotenoid biosynthesis at specific steps. This highlights the role of structural modification in enhancing biological activity, potentially guiding the development of more effective agrochemicals (Babczinski et al., 1995).
Molecular Structure and Inhibition Efficiency
The relationship between molecular structure and inhibition efficiency in the context of corrosion protection is studied, with urea-derived Mannich bases used as corrosion inhibitors. Understanding this relationship is crucial in material science and engineering, particularly in the development of protective coatings for metals (Jeeva et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-12-4-5-14(13(19)10-12)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJZCWZYVSRTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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